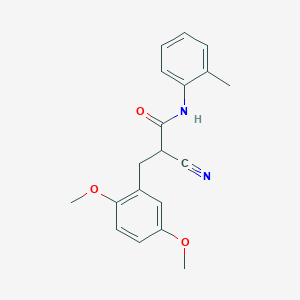

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

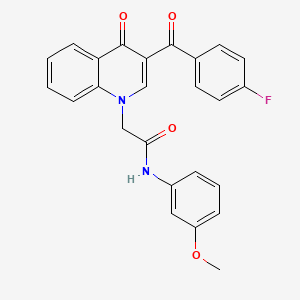

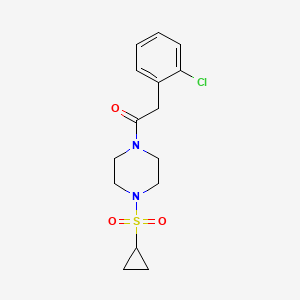

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide, also known as 2-CN-DMP-MPA, is a novel compound that has been studied for its potential applications in scientific research. It is a small molecule that belongs to the class of nitriles and is composed of a nitrile group, a phenyl ring, and a propanamide group. It is a colorless, volatile liquid that has a boiling point of 115°C and is soluble in organic solvents such as ethanol, methanol, and acetone. Its structural formula is shown below.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Research has led to innovative synthesis methods for benzonitriles, utilizing electrophilic cyanation reagents. Anbarasan et al. (2011) utilized N-Cyano-N-phenyl-p-methylbenzenesulfonamide for the synthesis of various benzonitriles from aryl bromides, highlighting a convenient approach for producing pharmaceutical intermediates, including compounds similar to 2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide (Anbarasan, Neumann, & Beller, 2011).

Reactivity and Derivatization

Ayres et al. (2018) explored the synthesis and reactivity of N-Allenyl cyanamides, demonstrating their utility through hydroarylation, hydroamination, and cycloaddition protocols. This work presents a one-pot approach using propargyl alcohol and N-cyano-N-phenyl-p-methylbenzenesulfonamide, revealing the potential for creating a variety of cyanamide products (Ayres, Williams, Tizzard, Coles, Ling, & Morrill, 2018).

Catalytic Applications

The catalytic synthesis of 1,8-dioxo-octahydroxanthenes, facilitated by molecular iodine, has been studied by Mulakayala et al. (2012). This method affords high yields of compounds with significant anti-proliferative properties, demonstrating the utility of catalytic processes in developing potential anticancer agents (Mulakayala et al., 2012).

Antitumor Activity

The design and synthesis of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system have been undertaken with a focus on cytotoxicity and topoisomerase II inhibitory activity. Gomez-Monterrey et al. (2011) found that certain derivatives exhibited high efficacy against resistant cell lines, indicating the potential for developing effective antitumor agents (Gomez-Monterrey et al., 2011).

Mechanofluorochromic Properties

Song et al. (2015) investigated the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. Their findings demonstrate how molecular interactions and stacking modes influence the optical properties of synthesized compounds, offering insights into the design of materials with tunable fluorescence (Song et al., 2015).

Propiedades

IUPAC Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O3/c1-13-6-4-5-7-17(13)21-19(22)15(12-20)10-14-11-16(23-2)8-9-18(14)24-3/h4-9,11,15H,10H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTYLBDSHODNTBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(CC2=C(C=CC(=C2)OC)OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-3-(2,5-dimethoxyphenyl)-N-(2-methylphenyl)propanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenyl)-2-(4-oxo-[1]benzofuro[3,2-d]pyrimidin-3-yl)acetamide](/img/structure/B2686742.png)

![2-[6-ethyl-3-(furan-2-ylmethyl)-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(3-hydroxyphenyl)acetamide](/img/structure/B2686744.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686755.png)